molecular formula C23H16F3NO4 B13450977 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid

Cat. No.: B13450977
M. Wt: 427.4 g/mol
InChI Key: GVVHWLPYRURVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)acetic acid typically involves multiple steps:

    Fmoc Protection:

    Formation of the Trifluorophenyl Moiety: The trifluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable trifluorophenyl halide reacts with a nucleophile.

    Coupling Reaction: The final step involves coupling the Fmoc-protected amine with the trifluorophenyl acetic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The trifluorophenyl moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts such as iron or aluminum chloride.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted trifluorophenyl derivatives.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a drug precursor or intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its functional groups. The fluorenylmethoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site during synthesis. The trifluorophenyl moiety can interact with various biological targets through hydrophobic interactions and halogen bonding, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methoxyphenyl)acetic acid
  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4-dichlorophenyl)acetic acid
  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,5-dimethylphenyl)acetic acid

Uniqueness

The presence of the trifluorophenyl group in 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)acetic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. This trifluorophenyl group enhances the compound’s stability and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C23H16F3NO4

Molecular Weight

427.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3,4,5-trifluorophenyl)acetic acid

InChI

InChI=1S/C23H16F3NO4/c24-18-9-12(10-19(25)20(18)26)21(22(28)29)27-23(30)31-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,21H,11H2,(H,27,30)(H,28,29)

InChI Key

GVVHWLPYRURVHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=C(C(=C4)F)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.